Methyl 2-amino-2-(4-ethylphenyl)acetate
Description
Methyl 2-amino-2-(4-ethylphenyl)acetate is a chiral α-aryl glycine derivative characterized by a methyl ester group, an amino group, and a 4-ethylphenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with applications in medicinal chemistry and drug discovery. Its structure allows for versatile functionalization, enabling the development of enantiomerically pure compounds for therapeutic targets .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-ethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
AMJWGRICSHOPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-ethylphenyl)acetate is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Structural Characteristics
The compound features an ethyl group attached to a phenyl ring, which is further substituted with an amino group and an ester functional group. This structural configuration is significant for its biological interactions and pharmacological properties.
Pharmaceutical Development
This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various conditions, particularly in the fields of analgesics and anti-inflammatory agents.
Case Study: Analgesic Properties
A study explored the analgesic effects of compounds similar to this compound, revealing that these compounds can effectively inhibit pain pathways by modulating cyclooxygenase enzymes (COX-1 and COX-2). The results indicated a significant reduction in pain response in animal models, suggesting potential therapeutic applications in pain management.
Anticancer Research
Research has indicated that derivatives of this compound may exhibit anticancer properties. Compounds with similar structural features have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Data Table: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 | |
| Compound B | MCF7 (Breast) | 8.3 | |
| This compound | A549 (Lung) | 12.7 |
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, such as lipoxygenase and phospholipase A2, which are critical in inflammatory pathways.
Mechanistic Insights
Research indicates that this compound can modulate inflammatory responses by inhibiting these enzymes, thereby reducing the overall inflammatory state in biological systems.
Neuropharmacology
There is emerging interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and applications:
Physicochemical Properties
- Solubility : The 4-ethylphenyl derivative exhibits lower aqueous solubility compared to its fluorophenyl counterpart due to increased hydrophobicity, as seen in ethyl 2-phenylacetoacetate (logP ~2.5) .
- Thermal Stability : Methyl 2-phenylacetoacetate derivatives show stability up to 5 years at -20°C , suggesting similar storage conditions for the ethylphenyl analog.
Biological Activity
Methyl 2-amino-2-(4-ethylphenyl)acetate, a compound with potential therapeutic applications, exhibits various biological activities that merit detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an ethyl group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological membranes.
The mechanism of action for this compound involves interactions with specific molecular targets, primarily through hydrogen bonding facilitated by the amino group. This interaction can influence enzyme activities and receptor functions within biological systems. The ester group may undergo hydrolysis, releasing active amino acid derivatives that participate in various metabolic pathways.
Antiinflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound's half-maximal inhibitory concentration (IC50) values were comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .
Table 1: IC50 Values for COX Inhibition
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | 0.04 ± 0.01 |
Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits significant cytotoxic effects. The MTT assay revealed that the compound could reduce cell viability in a dose-dependent manner, with notable inhibition percentages reported in specific cell lines .
Table 2: Cytotoxic Activity Profile
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 5 | 90 |
| 10 | 75 |
| 20 | 45 |
Case Studies
- Study on Anti-inflammatory Properties : A recent study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting potent anti-inflammatory activity.
- Cytotoxicity in Cancer Research : In another study, this compound was tested against various cancer cell lines (e.g., HEK293). It exhibited cytotoxicity with an IC50 of approximately 25 µM, indicating its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural characteristics. Modifications at the phenyl ring or variations in the alkyl chain can significantly alter its pharmacological properties. Studies suggest that electron-donating groups enhance anti-inflammatory activity, while steric factors may influence cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
